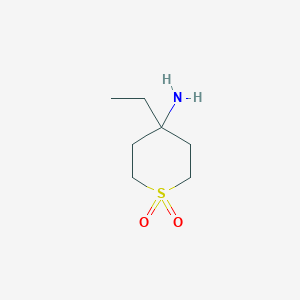
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment. The presence of a piperidine ring and a pyrimidine moiety in its structure contributes to its biological activity and pharmacological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.
Mode of Action
It can be inferred from related compounds that it might interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target proteins, thereby affecting the cellular processes they regulate.
Biochemical Analysis
Biochemical Properties
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate growth and survival . The compound acts as an inhibitor of PKB, thereby affecting the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . These interactions highlight the compound’s potential as an antitumor agent due to its ability to modulate signaling pathways frequently deregulated in cancer .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, the compound can alter the phosphorylation status of key substrates involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival . These effects suggest that the compound may have therapeutic potential in targeting cancer cells by disrupting their growth and survival mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the pleckstrin homology (PH) domain of PKB, preventing its activation by phosphorylation on Ser473 and Thr308 . This inhibition disrupts the downstream signaling cascade, leading to changes in gene expression and cellular function. The compound’s ability to modulate PKB activity makes it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Despite this, the compound has demonstrated the ability to modulate biomarkers of PKB signaling in vivo and inhibit the growth of human tumor xenografts in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At well-tolerated doses, the compound has been shown to strongly inhibit the growth of human tumor xenografts . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. The compound’s ability to modulate PKB activity at specific dosages underscores its potential as an antitumor agent.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of PKB affects the phosphorylation of substrates involved in various metabolic processes . This can lead to changes in metabolic flux and metabolite levels, further influencing cellular function and survival. Understanding the compound’s role in these pathways is essential for elucidating its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy, making it important to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s ability to bind to the PH domain of PKB directs it to specific compartments within the cell, where it can exert its inhibitory effects . Understanding the factors that influence the compound’s localization is crucial for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Piperidine-Pyrimidine Intermediate
Starting Materials: 4-chloropyrimidine and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Alkylation Step
Intermediate: The piperidine-pyrimidine intermediate is then alkylated using a suitable alkylating agent, such as bromomethylcyclopentane.
Reaction Conditions: This step is typically performed in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
-
Amidation
Final Step: The alkylated intermediate undergoes amidation with cyclopentanecarboxylic acid.
Reaction Conditions: This reaction is often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Products: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the pyrimidine ring to dihydropyrimidine derivatives.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions on the pyrimidine ring can yield various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Typically performed in organic solvents like dichloromethane (DCM) at room temperature.
Reduction: Conducted in solvents such as ethanol or THF under reflux conditions.
Substitution: Carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Scientific Research Applications
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Serves as a model compound in studying reaction mechanisms involving piperidine and pyrimidine moieties.
-
Biology
- Investigated for its role in modulating cellular pathways related to DNA damage response.
- Studied for its effects on cell cycle regulation and apoptosis.
-
Medicine
- Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit ATR kinase, which is involved in DNA repair mechanisms.
- Evaluated for its efficacy in combination with other chemotherapeutic agents to enhance cancer cell sensitivity to treatment.
-
Industry
- Utilized in the development of pharmaceuticals and agrochemicals.
- Employed in the synthesis of novel materials with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
-
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- Similar structure with a benzyl group instead of the cyclopentanecarboxamide moiety.
- Used in different therapeutic applications due to its distinct pharmacological properties.
-
N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine
- Contains a pyridine and thiophene ring system.
- Exhibits different biological activities compared to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide.
Uniqueness
This compound is unique due to its specific inhibition of ATR kinase, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and therapy, particularly in targeting DNA repair pathways.
Properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(13-6-2-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-1-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDPDRMPRBCBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dichloro-2-propyl-1H-benzo[d]imidazole](/img/structure/B2519901.png)
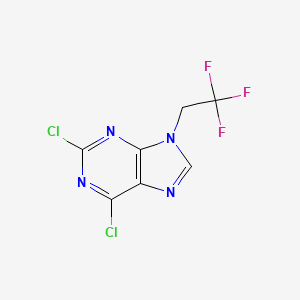
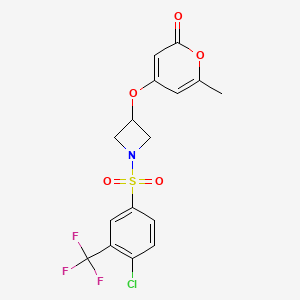

![2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2519909.png)
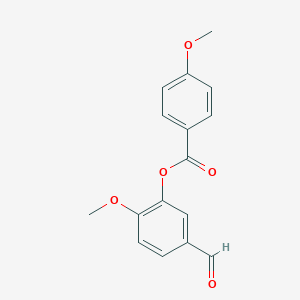
![N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2519913.png)
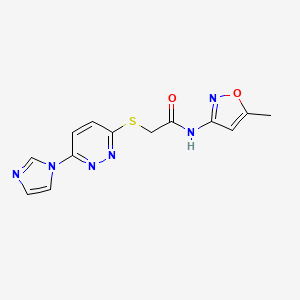

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2519919.png)
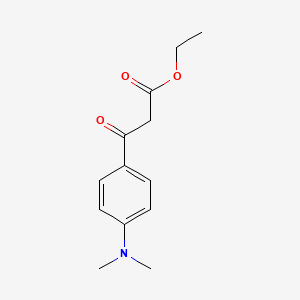
![N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2519922.png)
